
2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the quinoline ring is known for its antimalarial and antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the construction of the quinoline ring. The reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene can yield the intermediate 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline ring and carboxylic acid group are primary sites for oxidation:
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Decarboxylation : Under oxidative conditions (e.g., KMnO₄ in acidic media), the carboxylic acid moiety undergoes decarboxylation to yield 2-(1H-indol-3-yl)-6-methylquinoline. This reaction proceeds at 35–45°C over 2–8 hours, achieving >80% yield in industrial settings .
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Ring Oxidation : Treatment with KMnO₄ in neutral aqueous conditions selectively oxidizes the quinoline ring, forming dihydroxyquinoline derivatives. Chromium trioxide (CrO₃) in acetic acid further oxidizes the methyl group at position 6 to a carboxylate.
Oxidation Conditions and Products
Electrophilic Aromatic Substitution (EAS)
The indole and quinoline rings participate in EAS:
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Bromination : Bromine (Br₂) with FeBr₃ as a catalyst selectively substitutes the indole’s 2-position or quinoline’s 5-position, depending on solvent polarity. Dichloromethane favors quinoline substitution (yield: 65%), while DMF targets the indole moiety (yield: 78%).
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the quinoline’s 7-position, with regioselectivity confirmed by NMR .
Nucleophilic Substitution
The carboxylic acid group undergoes esterification:
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Methyl Ester Formation : Methanol and H₂SO₄ at reflux for 12 h convert the acid to its methyl ester (yield: 90%), enhancing solubility for biological assays .
Multicomponent Reactions (MCRs)
The indole moiety participates in MCRs to construct polycyclic systems:
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Pfitzinger Reaction : Condensation with isatin derivatives in alkaline ethanol yields fused indolo-quinoline alkaloids. For example, reaction with 5-bromoisatin produces a tetracyclic derivative (yield: 75%) .
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Friedländer Annulation : Cyclization with acetylacetone in the presence of NH₄OAc generates pyranoquinoline hybrids (yield: 82%) .
Reduction Reactions
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Quinoline Ring Reduction : Hydrogenation over Pd/C selectively reduces the quinoline ring to a tetrahydroquinoline derivative without affecting the indole (yield: 88%).
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Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol, though this is less common due to competing side reactions.
Metal-Catalyzed Cross-Couplings
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Suzuki Coupling : The brominated derivative undergoes coupling with aryl boronic acids using Pd(PPh₃)₄, enabling biaryl formation (yield: 70–85%) .
Acid/Base-Driven Reactions
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Deprotonation : The carboxylic acid group forms salts with bases like NaOH, enhancing aqueous solubility.
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Intramolecular Cyclization : Heating in PPA (polyphosphoric acid) induces cyclization between the indole and quinoline rings, forming a β-carboline analog (yield: 65%) .
Experimental Insights from Literature
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Regioselectivity in Bromination : DFT studies indicate that electron density at the indole’s 2-position is 15% higher than at the quinoline’s 5-position, rationalizing solvent-dependent selectivity.
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Decarboxylation Mechanism : Kinetic studies show first-order dependence on KMnO₄ concentration, with an activation energy of 58 kJ/mol .
This compound’s versatility in reactions like MCRs and metal-catalyzed couplings underscores its value in synthesizing complex heterocycles for drug discovery .
Scientific Research Applications
2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimalarial and antibacterial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The indole and quinoline rings can bind to different enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinoline-4-carboxylic acid: Shares the quinoline moiety and has similar chemical properties.
2-(1H-Indol-3-yl)quinazolin-4-one: Another compound with both indole and quinoline structures.
Uniqueness
2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid is unique due to the combination of indole and quinoline rings in a single molecule. This dual structure imparts a wide range of biological activities and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89391-05-9 |
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Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14N2O2/c1-11-6-7-17-13(8-11)14(19(22)23)9-18(21-17)15-10-20-16-5-3-2-4-12(15)16/h2-10,20H,1H3,(H,22,23) |
InChI Key |
QFRYAJKOOTXZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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